3-Ethynylthiophene
Overview
Description
3-Ethynylthiophene is a heterocyclic compound with the empirical formula C6H4S . It is used as a building block in organic synthesis . It is a liquid at room temperature and has a molecular weight of 108.16 .
Synthesis Analysis
3-Ethynylthiophene can be synthesized using various methods. One such method involves heating with 2-iodophenylethylazide in the presence of a copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone . Another method involves a multi-step reaction process .
Molecular Structure Analysis
The molecular structure of 3-Ethynylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . The ethynyl group is attached to the third carbon atom in the ring .
Chemical Reactions Analysis
3-Ethynylthiophene can participate in various chemical reactions. For instance, it can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole and N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine .
Physical And Chemical Properties Analysis
3-Ethynylthiophene is a liquid at room temperature with a density of 1.098 g/mL at 25 °C . It has a boiling point of 152-153 °C . It is slightly soluble in water . The refractive index is 1.5800 .
Scientific Research Applications
Organic Synthesis
3-Ethynylthiophene is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole, which is obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone .
Agrochemicals
In the field of agrochemicals, 3-Ethynylthiophene serves as a significant raw material and intermediate . The specific agrochemical applications were not found in the search results.
Dyestuffs
3-Ethynylthiophene is used in the production of dyestuffs . The specific dyestuff applications were not found in the search results.
Photodynamic Therapy
3-Ethynylthiophene-containing photosensitizers are gaining recognition for their role in photodynamic therapy (PDT) . The inherent reactivity of the thiophene moiety toward singlet oxygen threatens the stability and efficiency of these photosensitizers. A study presents a novel mathematical model capable of predicting the reactivity of thiophene toward singlet oxygen in PDT, using Conceptual Density Functional Theory (CDFT) and genetic programming .
Fluorescence and Photodynamic Therapy
3-Ethynylthiophene is used in the synthesis of Borondipyrromethene (BODIPY) derivatives, which are green, red, and far-red emitting . These derivatives have 3-Ethynylthiophene units at various positions around the BODIPY core . The substitution of 3-Ethynylthiophene at the 2,6 positions causes a significant increase in Stokes shift . These BODIPY derivatives are used in photodynamic therapy as they can generate singlet oxygen . The rate of singlet oxygen production varies depending on the position of the 3-Ethynylthiophene substitution . All 3-Ethynylthiophene containing BODIPY derivatives were found to be highly photo-stable under experimental conditions .
Synthesis of BODIPY Derivatives
3-Ethynylthiophene is used in the synthesis of Borondipyrromethene (BODIPY) derivatives . These derivatives are used in the production of green, red, and far-red emitting dyes . The substitution of 3-Ethynylthiophene at various positions around the BODIPY core affects the photophysical properties of the resulting compounds . For example, 3-Ethynylthiophene substitution at the 2,6 positions causes a significant increase in Stokes shift . These BODIPY derivatives are used in photodynamic therapy as they can generate singlet oxygen . The rate of singlet oxygen production varies depending on the position of the 3-Ethynylthiophene substitution . All 3-Ethynylthiophene containing BODIPY derivatives were found to be highly photo-stable under experimental conditions .
Safety And Hazards
3-Ethynylthiophene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
While the future directions for 3-Ethynylthiophene are not explicitly mentioned in the search results, its use as a building block in organic synthesis suggests potential applications in the development of new organic compounds .
Relevant Papers
Several papers have been published on 3-Ethynylthiophene. For instance, a paper titled “Synthesis and properties of 3-ethynylthiophene containing BODIPY derivatives” discusses the photophysical properties of 3-Ethynylthiophene . Another paper titled “Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors” mentions 3-Ethynylthiophene in the context of acetylcholinesterase inhibitors . A PDF titled “Polymerization of 3-ethynylthiophene with homogeneous and heterogeneous Rh catalysts” discusses the polymerization of 3-Ethynylthiophene .
properties
IUPAC Name |
3-ethynylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S/c1-2-6-3-4-7-5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHLPKWONJUCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393537 | |
Record name | 3-Ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylthiophene | |
CAS RN |
67237-53-0 | |
Record name | 3-Ethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethynylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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